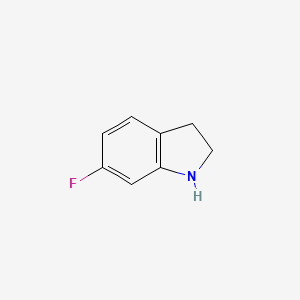

6-Fluoroindoline

Overview

Description

6-Fluoroindoline is a heterocyclic compound containing a nitrogen atom in its ring structure. It is an important structural component of many biologically active compounds, such as pharmaceuticals, agrochemicals, and natural products. This compound is a versatile synthetic intermediate that can be used in a variety of synthetic pathways. Its unique properties make it an attractive choice for the synthesis of complex molecules.

Scientific Research Applications

Antitumor Activity

6-Fluoroindoline derivatives have shown potential in antitumor activities. For instance, derivatives like 5-fluoroindolin-2-one with urea linkage have demonstrated notable antitumor effects. Compounds like 6e and 6f exhibited antitumor activities comparable or superior to the positive control in vitro (Zou, Fang, Yang, & Guo, 2013). Additionally, 3-arylurea-5-fluoroindolin-2-one derivatives, designed following the principles of fragment-based drug discovery, showed enhanced antitumor activities, with compounds 6a, 6h, and 6j particularly effective in tumor inhibition (Yang, Wang, Fang, & Guo, 2013).

Radiopharmaceutical Applications

This compound derivatives have applications in radiopharmaceuticals, particularly in PET imaging. For example, [18 F]MK-6240, a fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a novel PET radiopharmaceutical for detecting neurofibrillary tangles in human brains, a key feature in Alzheimer's disease (Collier et al., 2017).

Herbicidal Activity

Some fluoroindoline derivatives have been explored for their herbicidal activity. Compounds like 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, which inhibit protoporphyrinogen oxidase, showed significant herbicidal activity, offering potential as commercial herbicides (Huang et al., 2005).

Enzyme Inhibition

Fluoro ketones, including fluoroindoline derivatives, have been studied as inhibitors of hydrolytic enzymes, such as acetylcholinesterase. These compounds have shown effectiveness in inhibiting enzyme activities, suggesting potential applications in biochemical studies and possibly in the treatment of related diseases (Gelb, Svaren, & Abeles, 1985).

Fluorogenic and Fluorochromic Probes

Fluoroindoline derivatives have been utilized as fluorogenic and fluorochromic probes in analytical and biological applications. For example, the transformation from weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent cinnoline-4-amine has been used as a probe in various analytical methods (Danilkina et al., 2021).

Antibacterial Activity

Some fluoroindoline compounds have shown promising antibacterial activity. For instance, the synthesis of 4fluoro-3-chloro cinnoline(2,3-d)pyrimidine derivatives demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria (Bhot, Nargund, & Nargund, 2012).

Safety and Hazards

6-Fluoroindoline is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .

Mechanism of Action

Target of Action

This compound is a halogen-substituted indole

Mode of Action

The incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity

Biochemical Pathways

Indoles, including 6-Fluoroindoline, are derived from the metabolism of tryptophan by gut microorganisms . .

Result of Action

Fluorinated indoles have been used in the preparation of various compounds, including tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, antibacterial agents, antifungal agents, and sodium-dependent glucose co-transporter 2 (sglt2) inhibitors for the management of hyperglycemia in diabetes .

properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNKUULIMDAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293700 | |

| Record name | 6-Fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2343-23-9 | |

| Record name | 2343-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

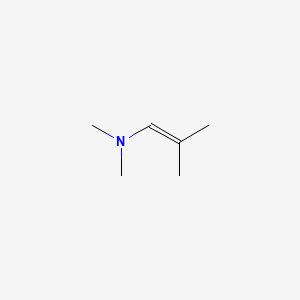

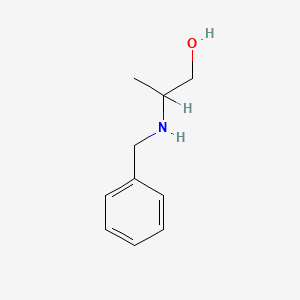

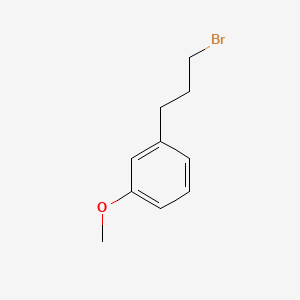

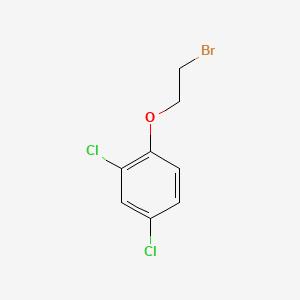

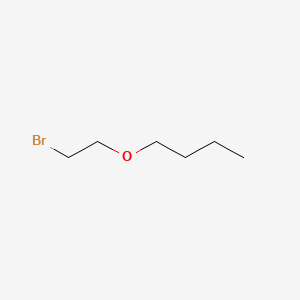

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-fluoroindoline accumulation in the study of fluorinated antibiotics?

A: The research paper focuses on the preparation of fluorinated antibiotics, specifically exploring the use of 6-fluorotryptophan in the culture broth of Streptomyces sp. H-63. Interestingly, the study reveals that introducing 6-fluorotryptophan leads to the accumulation of 3a-hydroxy-6-fluoroindoline. [] This observation suggests that this compound might be an intermediate compound in the biosynthetic pathway of fluorinated vulgamycins. Further investigation into the role of this compound could provide valuable insights into the mechanism of fluorinated vulgamycin biosynthesis and facilitate the development of novel fluorinated antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)

![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)